molecular formula C21H25N3 B6608244 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane CAS No. 2839156-98-6

2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane

Cat. No.: B6608244
CAS No.: 2839156-98-6
M. Wt: 319.4 g/mol
InChI Key: WFZHXBPCPCWSBQ-UHFFFAOYSA-N
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Description

2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane, also known as 2,6-diphenylmethylazetidin-3-yl-2-azaspiro[3.3]heptane, is a spiro compound with a unique structure consisting of two fused rings and two nitrogen atoms. It is a compound that has been the focus of many recent studies due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory and anti-fungal agent. In materials science, it has been investigated for its potential use as a catalyst in organic synthesis. In organic synthesis, the compound has been studied for its potential use as a chiral building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane is not yet fully understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in inflammation and fungal growth. It is also believed that the compound may interact with certain receptors in the body, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that the compound may have anti-inflammatory, anti-fungal, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane in lab experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. However, the compound is not yet fully understood, and further research is needed to determine its full potential. Additionally, the compound is not yet commercially available, which may limit its use in some experiments.

Future Directions

Future research on 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane may include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies may be conducted to explore its potential applications in medicinal chemistry, materials science, and organic synthesis. Finally, research may be conducted to develop new synthesis methods for the compound, as well as to develop methods for its commercial production.

Synthesis Methods

2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane can be synthesized in a few different ways. One method involves using an aldol condensation reaction between an aldehyde and an amine to form the spiro compound. Another method involves the reaction of a diketone with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. Finally, the compound can also be synthesized from a nitrile and an amine, using a condensation reaction.

Properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-11-19(12-23)24-15-21(16-24)13-22-14-21/h1-10,19-20,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZHXBPCPCWSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4CC5(C4)CNC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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